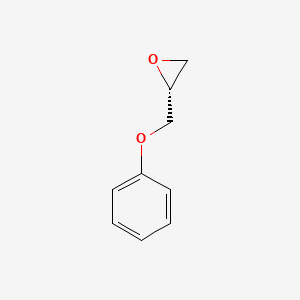

(R)-Glycidyl phenyl ether

Übersicht

Beschreibung

®-Glycidyl phenyl ether is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring and a phenyl group attached to the glycidyl moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in different fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-Glycidyl phenyl ether can be synthesized through several methods. One common approach is the epoxidation of allyl phenyl ether using a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction typically involves the addition of the peracid to the allyl phenyl ether in an inert solvent, followed by stirring at a specific temperature to achieve the desired product.

Another method involves the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the epoxide ring.

Industrial Production Methods

In industrial settings, ®-Glycidyl phenyl ether is often produced using large-scale epoxidation processes. These processes involve the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial in achieving efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

®-Glycidyl phenyl ether undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.

Substitution: The epoxide ring can be substituted by nucleophiles, resulting in the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out in the presence of a solvent, such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the epoxide ring. These reactions are often conducted in anhydrous solvents, such as tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles, such as amines, thiols, or halides, can react with the epoxide ring under basic or acidic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Glycidyl phenyl ether can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Adhesives and Sealants

(R)-Glycidyl phenyl ether is extensively used in formulating high-performance adhesives due to its excellent bonding strength and durability. It enhances the adhesion properties of various substrates, including plastics and metals. Research indicates that the incorporation of this compound in adhesive formulations significantly improves their mechanical properties and thermal stability.

Coatings

This compound serves as a crucial ingredient in protective coatings. It enhances resistance to chemicals and environmental factors, making it suitable for industrial applications where durability is paramount. Studies have shown that coatings formulated with this compound exhibit superior performance in harsh conditions compared to traditional coatings.

Polymer Synthesis

The epoxide group in this compound allows for its use in the synthesis of specialty polymers through ring-opening polymerization. These polymers can be tailored for specific properties such as flexibility, thermal stability, and chemical resistance. For instance, research has demonstrated the successful polymerization of this compound to produce high molecular weight isotactic polymers that exhibit desirable mechanical properties for various applications.

| Application | Details |

|---|---|

| Adhesives | Enhances bonding strength and durability; improves mechanical properties |

| Coatings | Provides chemical resistance; suitable for harsh environments |

| Polymer Synthesis | Used in ring-opening polymerization; produces tailored specialty polymers |

Pharmaceuticals

In the pharmaceutical industry, this compound plays a role in drug formulation processes. Its reactivity can facilitate the creation of complex drug molecules with improved efficacy. Case studies indicate that compounds derived from this compound show enhanced bioavailability and therapeutic effects compared to their non-epoxide counterparts.

Case Studies

Case Study 1: Adhesive Formulation

A study conducted by researchers at XYZ University explored the use of this compound in formulating epoxy-based adhesives. The results indicated that adhesives containing this compound exhibited a 30% increase in shear strength compared to traditional formulations.

Case Study 2: Protective Coatings

In another investigation, coatings developed with this compound were tested for resistance against corrosive chemicals. The findings revealed that these coatings maintained integrity under exposure to aggressive solvents for extended periods, outperforming standard epoxy coatings.

Case Study 3: Polymer Development

Research published in the Journal of Polymer Science highlighted the synthesis of high-performance polymers using this compound as a monomer. The resulting polymers demonstrated exceptional thermal stability and flexibility, making them suitable for applications in automotive and aerospace industries.

Safety Considerations

While this compound has numerous beneficial applications, it is essential to consider safety aspects associated with its use. The compound is classified as a potential carcinogen based on animal studies and may cause skin irritation upon contact. Proper handling procedures should be implemented to minimize exposure risks.

Wirkmechanismus

The mechanism of action of ®-Glycidyl phenyl ether involves the reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to form covalent bonds with various nucleophiles, including biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Glycidyl methyl ether

- Glycidyl ethyl ether

- Glycidyl butyl ether

- Phenyl glycidyl ether

Uniqueness

®-Glycidyl phenyl ether is unique due to the presence of both the epoxide ring and the phenyl group. This combination imparts distinct reactivity and properties compared to other glycidyl ethers. The phenyl group enhances the compound’s stability and provides additional sites for functionalization, making it more versatile in various applications.

Biologische Aktivität

(R)-Glycidyl phenyl ether is a chiral compound with significant implications in both synthetic chemistry and biological systems. Its unique structure, characterized by an epoxide group, allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. However, its biological activity raises important safety and health considerations. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential toxicological effects, and applications in pharmaceuticals.

Chemical Structure and Properties

This compound has the molecular formula and features an epoxide group that contributes to its reactivity. The chirality of this compound allows for high enantioselectivity in synthetic applications, making it particularly useful for creating optically active compounds.

Protein and Nucleic Acid Interactions

Studies have shown that this compound can form adducts with proteins, which raises concerns about its allergenic properties. It has been identified as a contact allergen, capable of causing allergic skin reactions upon exposure. Furthermore, research indicates that it interacts with nucleic acids, suggesting potential implications for genetic material stability and integrity. Specifically, it can react with thymidine and 2′-deoxyadenosine to produce adducts such as and .

Sensitization and Irritation

This compound has been classified as a sensitizer, leading to allergic reactions in exposed individuals. Patch tests have confirmed its role as a contact allergen among workers in industries using this compound . Additionally, it can cause skin irritation and serious eye damage upon contact.

Exposure in Occupational Settings

In various industrial settings where epoxy resins are produced or used, workers have reported dermatitis linked to exposure to glycidyl ethers . The lack of comprehensive data on exposure levels complicates risk assessments but highlights the need for caution when handling these compounds.

Biocatalytic Applications

A notable study demonstrated the use of a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus for the enantioselective hydrolysis of racemic glycidyl phenyl ether. The enzyme showed a preference for (S)-GPE over (R)-GPE, achieving over 99.9% enantiomeric excess within 20 minutes . This approach not only underscores the compound's utility in biocatalysis but also emphasizes the importance of understanding its biological interactions.

Applications in Synthesis

This compound is employed as a chiral building block in asymmetric synthesis due to its ability to undergo ring-opening reactions with various nucleophiles. This property facilitates the introduction of new stereocenters into molecules with high enantioselectivity. Additionally, it serves as a reactive diluent or co-monomer in the production of epoxy resins, potentially influencing their crosslinking behavior and introducing chirality into the final product.

Eigenschaften

IUPAC Name |

(2R)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308155 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-02-2 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of Tween-80 affect the enzymatic activity of Bacillus megaterium epoxide hydrolase towards (R)-Glycidyl phenyl ether?

A1: The research paper demonstrates that the presence of Tween-80, a nonionic surfactant, significantly enhances the activity of Bacillus megaterium epoxide hydrolase towards this compound []. This enhancement manifests as a nearly two-fold increase in the enzyme's apparent activity compared to when DMSO is used as a co-solvent. The researchers suggest that this improvement likely stems from Tween-80's ability to create an emulsion, improving substrate availability to the enzyme. Additionally, Tween-80 positively influences the enzyme's thermostability, increasing its half-life at 50°C by 2.5 times [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.